molecular formula C10H17N3O3 B13823418 5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione

5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione

Katalognummer: B13823418
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: RNPVZELGTIQHBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione is a chemical compound characterized by a pyrimidine ring substituted with two carbonyl groups and additional functional groups. This compound belongs to the class of pyrimidinediones, which are known for their diverse biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione typically involves the reaction of 5,5-diethyl-6-imino-5,6-dihydro [1H, 3H]pyrimidine-2,4-dione with ethoxide in the presence of excess methyl iodide . This reaction results in the formation of a mixture of isomers that differ with respect to the position of the methyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidinediones.

Wissenschaftliche Forschungsanwendungen

5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA repair, leading to genomic dysfunction and cell death in cancer cells . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidinediones such as:

    Uracil: Pyrimidine-2,4(1H,3H)-dione

    Thymine: 5-Methylpyrimidine-2,4(1H,3H)-dione

  • 5,6-Diaminopyrimidine-2,4(1H,3H)-dione

Uniqueness

5,5-Diethyl-6-(2-hydroxyethylamino)pyrimidine-2,4-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H17N3O3

Molekulargewicht

227.26 g/mol

IUPAC-Name

5,5-diethyl-6-(2-hydroxyethylimino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H17N3O3/c1-3-10(4-2)7(11-5-6-14)12-9(16)13-8(10)15/h14H,3-6H2,1-2H3,(H2,11,12,13,15,16)

InChI-Schlüssel

RNPVZELGTIQHBF-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=NCCO)NC(=O)NC1=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.